molecular formula C10H23F2O5PSi2 B14349121 Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate CAS No. 91410-84-3

Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate

Cat. No.: B14349121
CAS No.: 91410-84-3
M. Wt: 348.43 g/mol
InChI Key: QXZBOHWUASRWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate is a complex organophosphorus compound characterized by the presence of ethyl, trimethylsilyl, phosphoryl, and difluoroacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate typically involves the reaction of ethyl difluoroacetate with bis(trimethylsilyl)phosphoryl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:

    Reactants: Ethyl difluoroacetate and bis(trimethylsilyl)phosphoryl chloride.

    Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

    Catalyst: A base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-40°C).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling up: the reaction in large reactors.

    Purification: The product is purified using techniques such as distillation or recrystallization to remove impurities and unreacted starting materials.

    Quality Control: Analytical methods such as NMR spectroscopy and mass spectrometry are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding phosphonic acid and trimethylsilanol.

    Oxidation and Reduction: The phosphoryl group can undergo oxidation and reduction reactions, altering the oxidation state of phosphorus.

Common Reagents and Conditions

    Nucleophiles: Reagents such as alcohols, amines, and thiols can be used for substitution reactions.

    Hydrolysis: Water or aqueous acids/bases can be used to hydrolyze the compound.

    Oxidizing and Reducing Agents: Agents like hydrogen peroxide (oxidizing) and sodium borohydride (reducing) can be employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: Phosphonic acid and trimethylsilanol.

    Oxidation/Reduction Products: Different oxidation states of phosphorus compounds.

Scientific Research Applications

Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate has several applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing phosphoryl and difluoroacetate groups into organic molecules.

    Materials Science: Employed in the synthesis of novel materials with unique properties.

    Biological Studies: Investigated for its potential use in modifying biomolecules and studying enzyme mechanisms.

    Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate involves:

    Molecular Targets: The compound can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds.

    Pathways Involved: The phosphoryl and difluoroacetate groups can participate in various biochemical pathways, influencing enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl difluoroacetate: Lacks the phosphoryl and trimethylsilyl groups.

    Bis(trimethylsilyl)phosphoryl chloride: Contains the phosphoryl and trimethylsilyl groups but lacks the ethyl and difluoroacetate groups.

    Trimethylsilyl acetate: Contains the trimethylsilyl group but lacks the phosphoryl and difluoroacetate groups.

Uniqueness

Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of both phosphoryl and difluoroacetate groups makes it a versatile reagent in organic synthesis and materials science.

Properties

CAS No.

91410-84-3

Molecular Formula

C10H23F2O5PSi2

Molecular Weight

348.43 g/mol

IUPAC Name

ethyl 2-bis(trimethylsilyloxy)phosphoryl-2,2-difluoroacetate

InChI

InChI=1S/C10H23F2O5PSi2/c1-8-15-9(13)10(11,12)18(14,16-19(2,3)4)17-20(5,6)7/h8H2,1-7H3

InChI Key

QXZBOHWUASRWLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(F)(F)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.